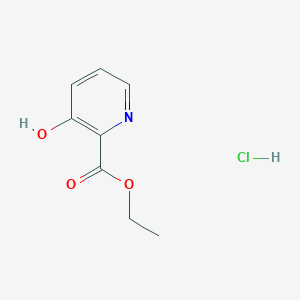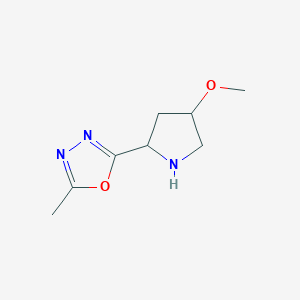
Ethyl 3-Hydroxypyridine-2-carboxylate Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate d'éthyl 3-hydroxypyridine-2-carboxylate est un composé chimique de formule moléculaire C8H10ClNO3 et d'une masse moléculaire de 203,62 g/mol . Ce composé est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate d'éthyl 3-hydroxypyridine-2-carboxylate implique généralement la réaction de l'acide 3-hydroxypyridine-2-carboxylique avec l'éthanol en présence d'acide chlorhydrique. Les conditions de réaction incluent souvent le chauffage du mélange pour faciliter le processus d'estérification .
Méthodes de production industrielle
Les méthodes de production industrielle du chlorhydrate d'éthyl 3-hydroxypyridine-2-carboxylate peuvent impliquer des processus d'estérification à grande échelle utilisant des réactifs et des conditions similaires à ceux de la synthèse en laboratoire. L'utilisation de réacteurs à écoulement continu et de paramètres de réaction optimisés peut améliorer le rendement et la pureté du produit .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate d'éthyl 3-hydroxypyridine-2-carboxylate subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent le convertir en dérivés d'alcool.
Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe hydroxyle est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et des nucléophiles pour les réactions de substitution .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les acides carboxyliques, les dérivés d'alcool et les composés de pyridine substitués .
Applications de la recherche scientifique
Le chlorhydrate d'éthyl 3-hydroxypyridine-2-carboxylate a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Il sert de bloc de construction pour la synthèse de molécules biologiquement actives.
Médecine : Ce composé est étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et antioxydantes.
Industrie : Il est utilisé dans la production de produits pharmaceutiques et de produits agrochimiques.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate d'éthyl 3-hydroxypyridine-2-carboxylate implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut agir comme un antioxydant en piégeant les radicaux libres et en réduisant le stress oxydatif. De plus, il peut moduler les voies inflammatoires en inhibant la production de cytokines pro-inflammatoires .
Applications De Recherche Scientifique
Ethyl 3-Hydroxypyridine-2-carboxylate Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-Hydroxypyridine-2-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au chlorhydrate d'éthyl 3-hydroxypyridine-2-carboxylate incluent :
- Éthyl 2-oxo-3-pipéridinecarboxylate
- Éthyl 3-hydroxypyridine-2-carboxylate
Unicité
Le chlorhydrate d'éthyl 3-hydroxypyridine-2-carboxylate est unique en raison de ses groupes fonctionnels hydroxyle et ester spécifiques, qui confèrent une réactivité chimique et une activité biologique distinctes par rapport à ses analogues .
Propriétés
Formule moléculaire |
C8H10ClNO3 |
|---|---|
Poids moléculaire |
203.62 g/mol |
Nom IUPAC |
ethyl 3-hydroxypyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-2-12-8(11)7-6(10)4-3-5-9-7;/h3-5,10H,2H2,1H3;1H |
Clé InChI |
IHAGWKJJSCLWGJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC=N1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride](/img/structure/B11716648.png)




![3-Nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B11716675.png)
![(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane](/img/structure/B11716677.png)
![tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11716678.png)
![(2S)-2-[(4S)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-oxopyrrolidin-1-yl]butanamide](/img/structure/B11716681.png)





